Fosdenopterin

Description

Properties

Key on ui mechanism of action |

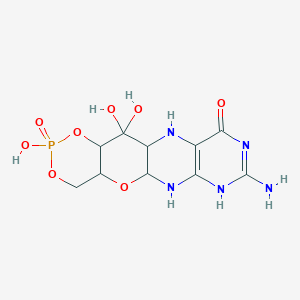

Molybdenum cofactor deficiency (MoCD) is a rare autosomal-recessive disorder in which patients are deficient in three molybdenum-dependent enzymes: sulfite oxidase (SOX), xanthine dehydrogenase, and aldehyde dehydrogenase. The loss of SOX activity appears to be the main driver of MoCD morbidity and mortality, as the build-up of neurotoxic sulfites typically processed by SOX results in rapid and progressive neurological damage. In MoCD type A, the disorder results from a mutation in the _MOCS1_ gene leading to deficient production of MOCS1A/B, a protein that is responsible for the first step in the synthesis of molybdenum cofactor: the conversion of guanosine triphosphate into cyclic pyranopterin monophosphate (cPMP). Fosdenopterin is an exogenous form of cPMP, replacing endogenous production and allowing for the synthesis of molybdenum cofactor to proceed. |

|---|---|

CAS No. |

150829-29-1 |

Molecular Formula |

C10H14N5O8P |

Molecular Weight |

363.22 g/mol |

IUPAC Name |

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one |

InChI |

InChI=1S/C10H14N5O8P/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16)/t2-,4-,5+,8-/m1/s1 |

InChI Key |

CZAKJJUNKNPTTO-AJFJRRQVSA-N |

SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fosdenopterin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fosdenopterin in Molybdenum Cofactor Deficiency (MoCD) Type A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism characterized by severe, progressive, and irreversible neurological damage, typically leading to death in early childhood.[1][2] The disease arises from mutations in the MOCS1 gene, which disrupts the initial step in the biosynthesis of the molybdenum cofactor (MoCo).[3][4][5] MoCo is an essential component for the function of several enzymes, most critically sulfite oxidase (SOX).[3][4] The absence of functional SOX leads to the accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), in the brain and other tissues.[1][6] Fosdenopterin (NULIBRY®) is a substrate replacement therapy that provides an exogenous source of cyclic pyranopterin monophosphate (cPMP), the intermediate that cannot be synthesized by individuals with MoCD Type A.[1][3][4][7] By restoring the MoCo biosynthesis pathway, fosdenopterin enables the production of functional molybdenum-dependent enzymes, thereby reducing the accumulation of toxic sulfites and improving survival.[1][4][7] This guide provides a detailed overview of the mechanism of action of fosdenopterin, supported by quantitative data from clinical studies, experimental protocols, and pathway visualizations.

Pathophysiology of Molybdenum Cofactor Deficiency Type A

MoCD Type A is caused by mutations in the MOCS1 gene, which encodes the bifunctional enzyme MOCS1A/B.[4] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP), the first of three major steps in the biosynthesis of the molybdenum cofactor.[8][9][10] A defect in this initial step halts the entire downstream pathway, preventing the formation of molybdopterin and, consequently, MoCo.[3][10]

MoCo is a critical component for the function of three essential human enzymes:

-

Sulfite Oxidase (SOX): Catalyzes the oxidation of sulfite to sulfate, a crucial step in the metabolism of sulfur-containing amino acids.[4]

-

Xanthine Dehydrogenase/Oxidase: Involved in purine catabolism.[11]

-

Aldehyde Oxidase: Participates in the metabolism of various aldehydes.[11]

The primary pathology in MoCD Type A is attributed to the loss of SOX activity. This leads to a systemic accumulation of toxic sulfites, including S-sulfocysteine (SSC), which is a key biomarker for the disease.[1][12] The buildup of these metabolites in the central nervous system results in catastrophic and irreversible neurological damage, manifesting as intractable seizures, feeding difficulties, severe developmental delays, and ultimately, a high mortality rate within the first few years of life.[1][3][2]

Fosdenopterin's Mechanism of Action: Substrate Replacement

Fosdenopterin is a synthetic form of cPMP and acts as a substrate replacement therapy.[1][11][7] Administered intravenously, it bypasses the genetic defect caused by MOCS1 mutations by providing an exogenous supply of cPMP.[1][4] This allows the subsequent steps of the MoCo biosynthesis pathway to proceed, leading to the formation of molybdopterin and the subsequent insertion of molybdenum to form the active molybdenum cofactor.[3][4] The restoration of MoCo enables the activation of molybdenum-dependent enzymes, most importantly sulfite oxidase.[1][4][7] Functional SOX can then catalyze the conversion of neurotoxic sulfites to non-toxic sulfates, thereby mitigating the underlying cause of the neurological damage seen in MoCD Type A.[1][4]

Molybdenum Cofactor Biosynthesis Pathway

The biosynthesis of MoCo is a highly conserved pathway.[8] The following diagram illustrates the key steps, the point of disruption in MoCD Type A, and the intervention by fosdenopterin.

Quantitative Data from Clinical Studies

The efficacy of fosdenopterin has been established through clinical trials comparing treated patients to a natural history cohort of untreated, genotype-matched patients.[3][13] The key findings are summarized below.

Survival Analysis

Fosdenopterin treatment has demonstrated a significant improvement in the survival of patients with MoCD Type A.

| Metric | Fosdenopterin-Treated Group | Untreated Control Group | Reference |

| Survival Rate at 3 Years | 84% | 55% | [11][14] |

| Reduction in Risk of Death | 82% | - | [3] |

| Hazard Ratio for Death | - | 5.1 (95% CI: 1.32-19.36) | [15][16] |

Biomarker Response

Treatment with fosdenopterin leads to a rapid and sustained reduction in the urinary concentration of S-sulfocysteine (SSC), a key biomarker of the disease.

| Time Point | Mean Urinary SSC (µmol/mmol creatinine) | Reference |

| Baseline (Pre-treatment) | 89.8 | [17] |

| Month 3 to Month 48 | Ranged from 11 (±8.5) to 7 (±2.4) | [17] |

Note: The reduction in urinary SSC was sustained for up to 48 months of treatment.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of fosdenopterin has been characterized in healthy adults.

| Parameter | Value | Reference |

| Protein Binding | 6-12% | [7][18] |

| Volume of Distribution (Vd) | 300 mL/kg | [18] |

| Elimination Half-life | 1.2 - 1.7 hours | [7] |

| Metabolism | Primarily nonenzymatic degradation to an inactive product (Compound Z) | [7][18] |

| Elimination Route | ~40% renal clearance | [7][18] |

Experimental Protocols

The clinical development of fosdenopterin involved a series of prospective and retrospective studies. The general methodologies are outlined below.

Study Design

The efficacy of fosdenopterin was primarily evaluated through a combined analysis of three studies (MCD-201, MCD-202, and MCD-501) and compared against a retrospective natural history study (MCD-502) that served as an external control.[1][3]

-

Study 1 (MCD-201): A prospective, open-label, single-arm, dose-escalation study in 8 patients with MoCD Type A who were previously treated with a recombinant form of cPMP (rcPMP).[19]

-

Study 2 (MCD-202): A prospective, open-label, single-arm, dose-escalation study in one patient with MoCD Type A not previously treated with rcPMP.[3][19][20]

-

Study 3 (MCD-501): A retrospective, observational study of 10 patients with confirmed MoCD Type A who had received rcPMP.[3][17]

Patient Population

Patients included in the studies had a confirmed diagnosis of MoCD Type A, established through genetic testing for mutations in the MOCS1 gene.[4][17] Most patients presented with early-onset, severe disease in the neonatal period.[21]

Dosage and Administration

Fosdenopterin is administered as a once-daily intravenous infusion.[17] The dosage is based on actual body weight and is titrated according to age.

-

Patients < 1 Year of Age: Dosing is initiated based on gestational age and titrated up over several months. For example, a term neonate (≥37 weeks) would start at 0.55 mg/kg/day and titrate up to 0.9 mg/kg/day by month 3.[18]

-

Patients ≥ 1 Year of Age: The recommended dosage is 0.9 mg/kg once daily.[22]

The infusion is typically administered over a period of time using an infusion pump, with a recommended rate of 1.5 mL per minute.[17][20]

Efficacy and Biomarker Assessment

-

Primary Efficacy Endpoint: The primary measure of efficacy was overall survival, compared between the treated cohort and the genotype-matched untreated natural history cohort.[1][3]

-

Biomarker Analysis: Urinary levels of S-sulfocysteine (SSC) and xanthine were measured to monitor the pharmacodynamic effect of the treatment.[16] Urine samples were collected, and SSC levels were normalized to creatinine concentration.[17]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the diagnosis and treatment of a patient with MoCD Type A in a clinical setting.

In Vitro and Drug Interaction Studies

In vitro studies have been conducted to assess the potential for drug-drug interactions with fosdenopterin.

-

Cytochrome P450 (CYP) Enzymes: Fosdenopterin does not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. It also does not induce CYP1A2, CYP2B6, or CYP3A4.[4][7]

-

Transporter Systems: Fosdenopterin is a weak inhibitor of MATE2-K and OAT1. It is not an inhibitor of P-gp, BCRP, OATP1B1, OATP1B3, OCT2, OAT3, or MATE1. It is not a substrate for most major transporters, though it is a weak substrate for MATE1.[4][7]

These findings suggest that the potential for clinically significant CYP or transporter-mediated drug interactions with fosdenopterin is low.[7]

Logical Relationship of Drug Interaction Potential

Conclusion

Fosdenopterin represents a targeted and life-saving therapeutic intervention for Molybdenum Cofactor Deficiency Type A. Its mechanism of action as a substrate replacement therapy directly addresses the underlying molecular defect of the disease. By providing an exogenous source of cPMP, fosdenopterin bypasses the non-functional MOCS1A/B enzyme, restoring the biosynthesis of the molybdenum cofactor. This, in turn, activates sulfite oxidase, leading to the detoxification of harmful sulfites and a significant reduction in the risk of mortality. The quantitative data from clinical trials robustly support its efficacy, demonstrating improved survival and a sustained reduction in the key disease biomarker, urinary S-sulfocysteine. The well-defined experimental protocols and low potential for drug-drug interactions further solidify its role as the standard of care for this devastating condition.

References

- 1. fda.gov [fda.gov]

- 2. childneurologyfoundation.org [childneurologyfoundation.org]

- 3. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 4. ClinPGx [clinpgx.org]

- 5. What is molybdenum cofactor deficiency and sulfite intoxication [aboutmocdtypea.com]

- 6. Understanding MoCD Type A [nulibry.com]

- 7. drugs.com [drugs.com]

- 8. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. publications.aap.org [publications.aap.org]

- 11. Fosdenopterin - Wikipedia [en.wikipedia.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. nice.org.uk [nice.org.uk]

- 14. hcplive.com [hcplive.com]

- 15. Sentynl Therapeutics Announces First Comprehensive Body of Clinical Evidence Supporting NULIBRY® (fosdenopterin) in Treating Molybdenum Cofactor Deficiency Type A Compared to Natural History [prnewswire.com]

- 16. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. reference.medscape.com [reference.medscape.com]

- 19. lablue.com [lablue.com]

- 20. Nulibry (Fosdenopterin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 21. Molybdenum Cofactor Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Fosdenopterin (Nulibry) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

Fosdenopterin: A Technical Guide to its Structure, Function, and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdenopterin, marketed under the brand name Nulibry, is a synthetic form of cyclic pyranopterin monophosphate (cPMP).[1][2] It is a first-in-class substrate replacement therapy approved for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A, an ultra-rare and life-threatening autosomal recessive genetic disorder.[3][4][5] This technical guide provides an in-depth overview of the structure, function, and mechanism of action of fosdenopterin, including its role in the molybdenum cofactor (MoCo) biosynthesis pathway. The guide also summarizes key clinical data, and outlines experimental methodologies for its synthesis and functional characterization.

Structure and Chemical Properties

Fosdenopterin is a synthetic equivalent of the naturally occurring cyclic pyranopterin monophosphate (cPMP), an essential intermediate in the biosynthesis of the molybdenum cofactor.[1][2] Its chemical structure is a complex heterocyclic molecule containing a pyranopterin core fused to a pyran ring with a phosphate group.[6]

Table 1: Chemical and Physical Properties of Fosdenopterin

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄N₅O₈P | [7] |

| Molecular Weight | 363.223 g/mol | [7] |

| IUPAC Name | (1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ⁵-phosphatetracyclo[8.8.0.0³,⁸.0¹²,¹⁷]octadeca-3(8),4-dien-7-one | [7] |

| Synonyms | Cyclic pyranopterin monophosphate (cPMP), Nulibry, Precursor Z, ALXN1101 | [7] |

| Physical Description | Solid | [8] |

| Administration Route | Intravenous | [7] |

Function and Mechanism of Action

Fosdenopterin's primary function is to serve as a substrate replacement therapy in patients with Molybdenum Cofactor Deficiency (MoCD) Type A.[6][9] This genetic disorder is caused by mutations in the MOCS1 gene, which leads to a deficiency in the synthesis of cPMP.[5][10] The lack of cPMP halts the entire MoCo biosynthesis pathway, resulting in the inability to produce the molybdenum cofactor.[4]

MoCo is an essential component for the function of several vital enzymes, including:

-

Sulfite Oxidase (SOX): Catalyzes the oxidation of sulfite to sulfate, a critical step in the metabolism of sulfur-containing amino acids. Buildup of toxic sulfites is a primary cause of the severe neurological damage seen in MoCD.[5]

-

Xanthine Dehydrogenase/Oxidase: Involved in purine metabolism.

-

Aldehyde Oxidase: Plays a role in the metabolism of various aldehydes.[7]

By providing an exogenous source of cPMP, fosdenopterin bypasses the enzymatic block caused by the MOCS1 mutation.[11] The administered fosdenopterin is taken up by cells and enters the MoCo biosynthesis pathway, allowing for the subsequent synthesis of molybdopterin and, ultimately, functional molybdenum cofactor.[12] This restores the activity of MoCo-dependent enzymes, most critically SOX, thereby reducing the accumulation of neurotoxic sulfites.[6]

Molybdenum Cofactor Biosynthesis Pathway

The biosynthesis of the molybdenum cofactor is a highly conserved four-step process that begins with guanosine triphosphate (GTP).

Caption: The Molybdenum Cofactor (MoCo) biosynthesis pathway.

Fosdenopterin's Mechanism of Action

Fosdenopterin directly addresses the metabolic block in MoCD Type A by providing the missing cPMP.

Caption: Mechanism of action of fosdenopterin in MoCD Type A.

Quantitative Data

Clinical Efficacy

Clinical trials have demonstrated a significant survival benefit for patients with MoCD Type A treated with fosdenopterin compared to untreated patients.

Table 2: Survival Outcomes in Patients with MoCD Type A

| Study Cohort | Number of Patients | Survival Rate at 3 Years | Risk of Death Reduction | Reference(s) |

| Fosdenopterin-treated | 13 | 84% | 82% | [13] |

| Genotype-matched untreated | 18 | 55% | - | [13] |

Treatment with fosdenopterin has also been shown to lead to a sustained reduction in urinary S-sulfocysteine (SSC), a key biomarker of MoCD.[14]

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion of fosdenopterin.

Table 3: Pharmacokinetic Parameters of Fosdenopterin

| Parameter | Value | Reference(s) |

| Half-life | 1.2 to 1.7 hours | [9] |

| Volume of Distribution (Vd) | ~300 mL/kg | [9] |

| Total Body Clearance | 167 to 195 mL/hr/kg | [15] |

| Protein Binding | 6% to 12% | [9] |

| Metabolism | Primarily non-enzymatic degradation to Compound Z | [9] |

| Excretion | Approximately 40% renal clearance | [16] |

Experimental Protocols

Synthesis of Fosdenopterin

The chemical synthesis of fosdenopterin is a complex multi-step process. A key step involves the Viscontini reaction.[1]

General Synthetic Scheme:

-

Preparation of the Pyranopterin Core: The synthesis typically starts from D-galactose. Treatment of D-galactose with phenylhydrazine yields galactose phenylhydrazone. This intermediate then undergoes a Viscontini reaction with 2,5,6-triamino-3,4-dihydropyrimidin-4-one to form the core pyranopterin structure, establishing the required stereochemistry.[17]

-

Protection and Phosphorylation: The pyranopterin intermediate undergoes protection of reactive amine groups, often using Boc anhydride. This is followed by phosphorylation to introduce the cyclic monophosphate group.[17]

-

Oxidation and Deprotection: A Swern oxidation of a secondary alcohol to a ketone, followed by global deprotection, yields the final fosdenopterin product. The product is often crystallized as a hydrobromide salt.[1][17]

Note: This is a generalized overview. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, it is recommended to consult specialized synthetic chemistry literature.

Purification of Fosdenopterin

High-performance liquid chromatography (HPLC) is a key technique for the purification of synthetic fosdenopterin.

General HPLC Purification Protocol:

-

Technique: Reversed-phase HPLC (RP-HPLC) is often employed.

-

Stationary Phase: C18 columns are commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid and ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used for elution.

-

Detection: UV detection at a wavelength of 280 nm is suitable for monitoring the purification process.

Note: The specific gradient, flow rate, and column dimensions need to be optimized for the particular synthesis scale and purity requirements.

Functional Characterization

The biological activity of synthesized fosdenopterin can be confirmed through in vitro reconstitution assays.

In Vitro Reconstitution of Molybdenum Cofactor Activity:

-

Objective: To demonstrate that the synthesized fosdenopterin can be converted into functional molybdenum cofactor that can activate a MoCo-dependent enzyme.

-

Materials:

-

Synthesized fosdenopterin (cPMP)

-

Purified enzymes from the MoCo biosynthesis pathway (MOCS2, MOCS3, Gephyrin)

-

A source of molybdenum (e.g., sodium molybdate)

-

An apo-enzyme (an enzyme lacking its cofactor), such as the molybdenum domain of sulfite oxidase.

-

Reagents for the specific enzyme activity assay (e.g., for sulfite oxidase activity).

-

-

Procedure: a. Incubate the synthesized fosdenopterin with the purified MOCS2, MOCS3, and gephyrin enzymes, along with molybdate and other necessary cofactors (e.g., ATP, Mg²⁺). This allows for the in vitro synthesis of MoCo. b. Add the apo-sulfite oxidase to the reaction mixture. The newly synthesized MoCo will be inserted into the apo-enzyme, reconstituting the holoenzyme. c. Measure the activity of the reconstituted sulfite oxidase using a suitable assay (see below).

-

Expected Outcome: A significant increase in sulfite oxidase activity compared to control reactions lacking the synthesized fosdenopterin demonstrates its functionality.[1]

Sulfite Oxidase Activity Assay:

-

Principle: The activity of sulfite oxidase can be measured spectrophotometrically by monitoring the reduction of cytochrome c at 550 nm.

-

Reagents: Tris-HCl buffer, sodium sulfite (substrate), and cytochrome c.

-

Procedure: The reaction is initiated by the addition of the reconstituted sulfite oxidase, and the increase in absorbance at 550 nm is recorded over time.[14]

Measurement of S-Sulfocysteine in Urine:

-

Principle: The levels of the biomarker S-sulfocysteine (SSC) in urine can be quantified to assess the in vivo efficacy of fosdenopterin.

-

Methodology: Stable isotope dilution electrospray tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of SSC in urine samples.[3]

Conclusion

Fosdenopterin represents a significant advancement in the treatment of the devastating genetic disorder, Molybdenum Cofactor Deficiency Type A. Its function as a substrate replacement therapy directly addresses the underlying molecular defect, leading to improved survival and clinical outcomes for affected individuals. This technical guide provides a comprehensive overview of the key structural, functional, and quantitative aspects of fosdenopterin, intended to support further research and development in the field of rare metabolic diseases. The provided experimental outlines serve as a foundation for researchers aiming to work with this important therapeutic compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fosdenopterin: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-Sulfocysteine Assay [healthcare.uiowa.edu]

- 4. Increased Survival in Patients With Molybdenum Cofactor Deficiency Type A Treated With Cyclic Pyranopterin Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 6. drugs.com [drugs.com]

- 7. Fosdenopterin - Wikipedia [en.wikipedia.org]

- 8. Fosdenopterin | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. fda.gov [fda.gov]

- 12. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Synthesis of Cyclic Pyranopterin Monophosphate, a Biosynthetic Intermediate in the Molybdenum Cofactor Pathway - figshare - Figshare [figshare.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]

- 16. researchgate.net [researchgate.net]

- 17. Molybdenum cofactors from molybdoenzymes and in vitro reconstitution of nitrogenase and nitrate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosdenopterin: A Technical Guide to its Discovery, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), represents a pivotal breakthrough in the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A, an ultra-rare and life-threatening genetic disorder. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical and clinical research applications of Fosdenopterin. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments and a summary of critical quantitative data. The guide also includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this first-in-class substrate replacement therapy.

Introduction: The Discovery of Fosdenopterin for MoCD Type A

Molybdenum Cofactor Deficiency (MoCD) is a rare autosomal recessive inborn error of metabolism characterized by severe neurological damage and high mortality in infants. The most common form, MoCD Type A, is caused by mutations in the MOCS1 gene, which disrupts the first step of the molybdenum cofactor (MoCo) biosynthesis pathway: the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP).[1][2][3] This deficiency leads to the inactivation of MoCo-dependent enzymes, critically sulfite oxidase (SOX). The resulting accumulation of toxic sulfites, such as S-sulfocysteine (SSC), in the central nervous system leads to progressive and irreversible neurological injury.[4]

Prior to the development of Fosdenopterin, treatment for MoCD Type A was limited to supportive care. The discovery that providing an exogenous source of cPMP could bypass the genetic defect and restore the MoCo biosynthesis pathway was a landmark achievement.[2][3] Early research focused on a recombinant form of cPMP produced in E. coli.[5] Subsequently, a synthetic version, Fosdenopterin, was developed, offering a more controlled and scalable manufacturing process.[6] Fosdenopterin was developed at the German universities TU Braunschweig and the University of Cologne.[7] It was approved by the U.S. Food and Drug Administration (FDA) in February 2021 under the brand name Nulibry®, becoming the first and only approved therapy to reduce the risk of mortality in patients with MoCD Type A.[4][5]

Mechanism of Action: Restoring the Molybdenum Cofactor Pathway

Fosdenopterin acts as a substrate replacement therapy.[4][8] By providing a synthetic source of cPMP, it circumvents the enzymatic block caused by MOCS1 mutations.[2][3] Once administered, Fosdenopterin is converted into molybdopterin (MPT), the precursor to the active molybdenum cofactor.[8] The subsequent insertion of molybdenum into MPT forms the functional MoCo, which is then available to activate MoCo-dependent enzymes, including sulfite oxidase.[8] The restored SOX activity enables the oxidation of toxic sulfites to sulfate, thereby reducing the levels of neurotoxic metabolites like S-sulfocysteine.[3]

Molybdenum Cofactor Biosynthesis Pathway

The biosynthesis of the molybdenum cofactor is a highly conserved four-step pathway.[9][10][11]

Chemical Synthesis of Fosdenopterin

The chemical synthesis of Fosdenopterin is a multi-step process that starts from D-galactose.[12] The following is a summary of the key synthetic steps.

Synthesis of the Fosdenopterin Core

-

Formation of Galactose Phenylhydrazone: D-galactose is treated with phenylhydrazine to yield galactose phenylhydrazone.[12]

-

Core Structure Assembly: The galactose phenylhydrazone is heated with 2,5,6-triamino-3,4-dihydropyrimidinone in a methanol/water mixture. This key step establishes the stereochemistry of the final compound.[12]

Functionalization and Final Steps

-

Protection of the Core: The core structure undergoes protection with Boc anhydride to prevent unwanted side reactions.[12]

-

Phosphorylation: The protected intermediate is then reacted with methyl dichlorophosphate to introduce the phosphate group.[12]

-

Oxidation and Deprotection: The final steps involve a Swern oxidation of a secondary alcohol, followed by global deprotection using bromotrimethylsilane to yield Fosdenopterin.[12]

-

Purification: The final product is purified by recrystallization from aqueous hydrobromic acid/2-propanol.[12]

Preclinical and Clinical Research

The efficacy and safety of Fosdenopterin were established through a series of preclinical and clinical studies.

Preclinical Studies

Preclinical studies in a mouse model of MoCD Type A (MOCS1 knockout mice) demonstrated that treatment with Fosdenopterin led to a significant improvement in survival and a reduction in plasma and brain levels of the neurotoxic biomarker S-sulfocysteine (SSC).[8] These studies provided the foundational evidence for its therapeutic potential.[13]

Clinical Trials

The approval of Fosdenopterin was based on data from three clinical studies, which were compared against a natural history study of untreated patients.[4] These studies included prospective, open-label, single-arm, dose-escalation trials and a retrospective observational study.[4]

| Parameter | Fosdenopterin-Treated Patients | Untreated Control Group | Reference |

| 3-Year Survival Rate | 84% | 55% | [5] |

| Risk of Death | Reduced by 82% | - | [4] |

| Median Survival | Not reached | 36 months | [5] |

Table 1: Summary of Clinical Efficacy Data for Fosdenopterin

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to Fosdenopterin research.

Measurement of Sulfite Oxidase (SOX) Activity

This protocol is adapted from standard spectrophotometric assays for SOX activity.[14]

Principle: The activity of sulfite oxidase is determined by monitoring the reduction of cytochrome c at 550 nm, which is coupled to the oxidation of sulfite to sulfate.

Materials:

-

100 mM Tris-HCl buffer, pH 8.5

-

33 mM Sodium Sulfite solution

-

2 mM Cytochrome c solution (from chicken heart)

-

Enzyme sample (e.g., cell lysate, purified protein)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

2.77 mL of 100 mM Tris-HCl buffer, pH 8.5

-

0.10 mL of 2 mM Cytochrome c solution

-

0.03 mL of 33 mM Sodium Sulfite solution

-

-

Equilibrate the mixture to 25°C and monitor the absorbance at 550 nm (A550nm) until a stable baseline is achieved.

-

Initiate the reaction by adding 0.10 mL of the enzyme solution.

-

Immediately mix by inversion and record the increase in A550nm for approximately 5 minutes.

-

Calculate the rate of reaction (ΔA550nm/minute) from the linear portion of the curve.

-

A blank reaction without the enzyme should be run to correct for any non-enzymatic reduction of cytochrome c.

Unit Definition: One unit of sulfite oxidase activity is defined as the amount of enzyme that catalyzes the reduction of 1.0 µmole of cytochrome c per minute at pH 8.5 and 25°C.

Quantification of Urinary S-Sulfocysteine (SSC)

This protocol is based on HPLC methods for the quantification of SSC in urine.[15][16]

Principle: S-sulfocysteine in urine is quantified using high-performance liquid chromatography (HPLC) coupled with a suitable detection method, often after pre-column derivatization.

Materials:

-

Urine sample

-

HPLC system with a C18 reverse-phase column

-

Derivatization agent (e.g., o-phthaldialdehyde, OPA)

-

S-sulfocysteine standard

-

Appropriate mobile phases for HPLC

Procedure:

-

Sample Preparation: Collect a random urine specimen.[16] Centrifuge the sample to remove any particulate matter.

-

Derivatization: Mix a defined volume of the urine supernatant with the derivatization agent (e.g., OPA) according to the specific protocol for the chosen agent.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the sample using a suitable gradient of mobile phases.

-

Detect the derivatized SSC using a UV or fluorescence detector at the appropriate wavelength.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of S-sulfocysteine.

-

Quantify the amount of SSC in the urine sample by comparing its peak area to the standard curve.

-

Results are typically normalized to urinary creatinine levels to account for variations in urine concentration.

-

Conclusion

Fosdenopterin represents a paradigm shift in the management of Molybdenum Cofactor Deficiency Type A, transforming a previously fatal condition into a treatable one. Its development underscores the power of understanding rare disease biochemistry to engineer life-saving therapies. This technical guide provides a foundational resource for the scientific community, offering insights into the discovery, synthesis, and research applications of this remarkable compound. The detailed protocols and data presented herein are intended to support further research and development in the field of rare metabolic disorders.

References

- 1. ijsdr.org [ijsdr.org]

- 2. drugs.com [drugs.com]

- 3. Fosdenopterin | C10H14N5O8P | CID 135463437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]

- 8. fda.gov [fda.gov]

- 9. MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES | Annual Reviews [annualreviews.org]

- 10. Molybdenum cofactor biosynthesis and molybdenum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How is Fosdenopterin synthesised?_Chemicalbook [chemicalbook.com]

- 13. medkoo.com [medkoo.com]

- 14. Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays [creative-enzymes.com]

- 15. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mayocliniclabs.com [mayocliniclabs.com]

The Role of Fosdenopterin in Molybdenum Cofactor Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum cofactor (Moco) is an indispensable component for the catalytic activity of a small class of enzymes known as molybdoenzymes. These enzymes, including sulfite oxidase (SOX), xanthine dehydrogenase (XDH), and aldehyde oxidase (AO), play critical roles in the metabolism of sulfur-containing amino acids, purines, and various aldehydes. The biosynthesis of Moco is a highly conserved, multi-step process. A genetic defect in this pathway leads to Molybdenum Cofactor Deficiency (MoCD), a rare and devastating autosomal recessive inborn error of metabolism. MoCD Type A, the most common form, is caused by mutations in the MOCS1 gene, leading to a failure in the first step of Moco biosynthesis: the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). This deficiency results in the accumulation of toxic metabolites, primarily sulfite, leading to severe and progressive neurological damage and early mortality.[1][2][3]

Fosdenopterin (Nulibry™) is a synthetic form of cPMP that acts as a substrate replacement therapy for MoCD Type A.[4][5] By providing an exogenous source of cPMP, fosdenopterin bypasses the deficient enzymatic step, enabling the downstream synthesis of Moco and restoring the function of molybdoenzymes.[4] This guide provides an in-depth technical overview of the role of fosdenopterin in Moco biosynthesis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways.

Molybdenum Cofactor Biosynthesis Pathway

The biosynthesis of Moco is a complex and evolutionarily conserved pathway that can be broadly divided into four key stages. In eukaryotes, this process involves several enzymes encoded by the MOCS1, MOCS2, MOCS3, and GPHN genes.

-

Formation of cyclic Pyranopterin Monophosphate (cPMP): The pathway initiates with the conversion of 5'-GTP to cPMP. This crucial first step is catalyzed by the enzymes MOCS1A and MOCS1B, which are encoded by the MOCS1 gene.[6][7] MOCS1A is a radical S-adenosylmethionine (SAM) enzyme containing iron-sulfur clusters.[8] MoCD Type A is specifically caused by mutations in the MOCS1 gene, leading to a deficiency in cPMP.[2]

-

Formation of Molybdopterin (MPT): In the second step, two sulfur atoms are incorporated into cPMP to form molybdopterin (MPT). This reaction is catalyzed by the enzyme molybdopterin synthase, a heterotetrameric complex composed of two small subunits (MOCS2A) and two large subunits (MOCS2B), encoded by the MOCS2 gene.[9][10] The sulfur is donated from a thiocarboxylated C-terminus of the MOCS2A subunit.[11]

-

Insertion of Molybdenum: The final stage of Moco synthesis involves the insertion of molybdenum into MPT. This step is catalyzed by the enzyme gephyrin, which also has a role in neuronal receptor clustering. Gephyrin facilitates the adenylylation of MPT and the subsequent insertion of molybdate to form the active Molybdenum cofactor.

-

Modification in Bacteria: In bacteria, Moco can undergo further modification by the addition of nucleotides to the phosphate group of MPT.[12]

Mechanism of Action of Fosdenopterin

Fosdenopterin is a substrate replacement therapy designed to address the molecular deficit in MoCD Type A.[4] As a synthetic analog of cPMP, it directly substitutes for the missing intermediate in the Moco biosynthesis pathway.[5] Administered intravenously, fosdenopterin enters the metabolic cascade downstream of the enzymatic block, allowing the subsequent steps of Moco synthesis to proceed.

Quantitative Data

The efficacy of fosdenopterin in treating MoCD Type A has been evaluated in several clinical studies. The data demonstrates a significant improvement in survival, normalization of a key disease biomarker, and achievement of developmental milestones.

Enzyme Kinetics

Clinical Efficacy of Fosdenopterin

The clinical development of fosdenopterin has provided crucial data on its life-saving potential.

Table 1: Survival Probability in Patients with MoCD Type A

| Time Point | Fosdenopterin-Treated Patients (n=13) | Untreated Genotype-Matched Controls (n=18) |

| At 3 Years | 84% (95% CI: 49%, 96%) | 55% (95% CI: 30%, 74%) |

| At 1 Year | ~93% | ~75% |

| Data sourced from clinical trials comparing fosdenopterin-treated patients to a natural history cohort.[2][13] |

The risk of death in untreated patients was found to be 5.1 times higher than in those treated with fosdenopterin (Cox proportional hazards; 95% CI 1.32–19.36; p = 0.01).[11][14]

Table 2: Normalization of Urinary S-Sulfocysteine (SSC)

| Time Point | Mean ± SD Urinary SSC (µmol/mmol creatinine) |

| Baseline (n=1) | 89.8 |

| Month 3 to Month 48 (n=9) | 7 (±2.4) to 11 (±8.5) |

| Urinary SSC is a key biomarker for MoCD, reflecting the body's inability to metabolize sulfite.[4][14] Treatment with fosdenopterin leads to a rapid and sustained reduction in urinary SSC levels.[14] |

Table 3: Developmental Milestones in Fosdenopterin-Treated Patients

| Developmental Milestone | Patients Treated ≤ 14 Days of Age (n=11) | Patients Treated > 14 Days of Age (n=3) |

| Able to Feed Orally | 64% (7/11) | 0% (0/3) |

| Ambulatory | 57% (4/7 evaluated) | 0% (0/2 evaluated) |

| Able to Sit Unassisted | 86% (6/7 evaluated) | 0% (0/2 evaluated) |

| Data highlights the critical importance of early diagnosis and treatment initiation for achieving better neurodevelopmental outcomes.[11] At 12 months of treatment, 43% of treated patients could sit unassisted, 44% were ambulatory, and 57% could feed orally.[11][13] |

Experimental Protocols

Quantification of Urinary S-Sulfocysteine (SSC) by HPLC

The monitoring of urinary SSC is crucial for the diagnosis and therapeutic management of MoCD. High-performance liquid chromatography (HPLC) with pre-column derivatization is a sensitive and reliable method for this purpose.[15]

Objective: To quantify the concentration of SSC in urine samples.

Principle: SSC in urine is derivatized with o-phthaldialdehyde (OPA) to form a fluorescent adduct that can be separated by reverse-phase HPLC and detected by a UV or fluorescence detector.

Materials:

-

HPLC system with a C18 reverse-phase column

-

UV or fluorescence detector

-

OPA derivatization reagent

-

SSC standard

-

Urine samples

-

Reagents for mobile phase (e.g., sodium acetate buffer, methanol, tetrahydrofuran)

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

Dilute the urine samples as needed with ultrapure water.

-

-

Derivatization:

-

In an autosampler vial, mix a small volume of the urine sample (or SSC standard) with the OPA derivatization reagent.

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes) at a controlled temperature.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of the mobile phase.

-

Detect the OPA-derivatized SSC at an appropriate wavelength (e.g., 338 nm for UV detection).

-

-

Quantification:

-

Generate a standard curve using known concentrations of the SSC standard.

-

Determine the concentration of SSC in the urine samples by comparing their peak areas to the standard curve.

-

Normalize the SSC concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

Conclusion

Fosdenopterin represents a landmark achievement in the treatment of MoCD Type A, transforming a rapidly fatal neonatal disease into a manageable condition with the potential for improved survival and developmental outcomes. By acting as a substrate replacement therapy, fosdenopterin effectively bypasses the genetic defect in the Moco biosynthesis pathway, restoring the function of essential molybdoenzymes and mitigating the accumulation of neurotoxic metabolites. The quantitative data from clinical trials unequivocally demonstrate its efficacy in reducing mortality and normalizing key biomarkers. The importance of early diagnosis and prompt initiation of therapy cannot be overstated, as this is directly correlated with more favorable neurological development. Continued research into the long-term outcomes of fosdenopterin treatment and the kinetics of the human Moco biosynthesis pathway will further enhance our understanding and management of this rare disease. This technical guide provides a comprehensive resource for researchers, clinicians, and pharmaceutical professionals working to advance the treatment of MoCD and other rare metabolic disorders.

References

- 1. Download your NULIBRY Welcome Kit [nulibry.com]

- 2. Characterization of MOCS1A, an oxygen-sensitive iron-sulfur protein involved in human molybdenum cofactor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fosdenopterin Improves Developmental Outcomes in MoCD Type A | Technology Networks [technologynetworks.com]

- 4. Fosdenopterin: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic Characterization of Cyclic Pyranopterin Monophosphate Formation in Molybdenum Cofactor Biosynthesis | Semantic Scholar [semanticscholar.org]

- 11. Mechanistic studies of human molybdopterin synthase reaction and characterization of mutants identified in group B patients of molybdenum cofactor deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic and mutational studies of Escherichia coli molybdopterin synthase clarify the final step of molybdopterin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. scottishmedicines.org.uk [scottishmedicines.org.uk]

- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

Fosdenopterin as a Synthetic cPMP Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Molybdenum cofactor deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism caused by mutations in the MOCS1 gene. This genetic defect disrupts the initial step of the molybdenum cofactor (MoCo) biosynthesis pathway, specifically the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). The resulting absence of functional MoCo leads to the inactivity of MoCo-dependent enzymes, most critically sulfite oxidase. This enzymatic failure causes a systemic accumulation of neurotoxic sulfites, leading to severe and rapidly progressive neurological damage, intractable seizures, and a high rate of infant mortality.

Fosdenopterin (Nulibry™) is a first-in-class substrate replacement therapy that serves as a synthetic analog of cPMP.[1][2] By providing an exogenous source of cPMP, fosdenopterin bypasses the genetic defect in MoCD Type A, restoring the downstream synthesis of MoCo and, consequently, the activity of sulfite oxidase.[3] This mechanism of action directly addresses the underlying pathophysiology of the disease, leading to a reduction in toxic sulfite levels and a significant improvement in survival rates for affected patients.[1][3] This technical guide provides an in-depth overview of fosdenopterin, including its mechanism of action, quantitative clinical and pharmacokinetic data, detailed summaries of key experimental protocols, and visualizations of relevant biological and experimental pathways.

Mechanism of Action: Restoring a Deficient Pathway

Fosdenopterin's therapeutic effect is rooted in its function as a direct replacement for the endogenously deficient cPMP in patients with MoCD Type A.[4] The MoCo biosynthesis pathway is a highly conserved, multi-step process essential for the function of several vital enzymes.[5][6]

The Molybdenum Cofactor Biosynthesis Pathway

The synthesis of MoCo begins with the conversion of GTP to cPMP, a reaction catalyzed by the MOCS1A and MOCS1B enzymes, which are encoded by the MOCS1 gene.[3] In MoCD Type A, mutations in MOCS1 render these enzymes non-functional, halting the pathway at its inception.[2] Subsequent steps, which are intact in these patients, involve the conversion of cPMP to molybdopterin (MPT), the insertion of molybdenum into MPT to form MoCo, and in some cases, further modification of MoCo.[5][7]

Fosdenopterin as a cPMP Analog

Fosdenopterin is a synthetic, stable form of cPMP that, when administered intravenously, enters the metabolic pathway downstream of the genetic block.[2][3] This allows the patient's own enzymes (MOCS2, MOCS3, and Gephyrin) to utilize the provided cPMP to complete the synthesis of functional MoCo.[3] The restoration of MoCo synthesis leads to the activation of MoCo-dependent enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase.[7][8] The primary therapeutic benefit is derived from the restored activity of sulfite oxidase, which detoxifies harmful sulfites by converting them to sulfate.[3][9]

Quantitative Data

The efficacy and pharmacokinetic profile of fosdenopterin have been evaluated in clinical trials and preclinical studies.

Clinical Efficacy: Survival and Biomarker Data

The approval of fosdenopterin was based on a pivotal clinical investigation that compared treated patients with a natural history cohort of untreated, genotype-matched patients.[3]

| Parameter | Fosdenopterin-Treated (n=13) | Untreated Control (n=18) | Reference |

| Survival Rate at 3 Years | 84% | 55% | [1] |

| Mean Survival Time (up to 3 years) | 32 months | 24 months | [3] |

| Urinary S-sulfocysteine (SSC) Levels | Sustained reduction over 48 months | Persistently elevated | [3] |

Pharmacokinetic Properties (Healthy Adult Subjects)

Pharmacokinetic data for fosdenopterin were obtained from studies in healthy adult subjects.[8]

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | ~300 mL/kg | [8] |

| Protein Binding | 6% to 12% | [8] |

| Metabolism | Primarily nonenzymatic degradation to inactive Compound Z | [8] |

| Half-life Elimination | 1.2 to 1.7 hours | [8] |

| Clearance | 167 to 195 mL/h/kg | [8] |

Dosing and Administration

The recommended dosage of fosdenopterin is based on age and weight, administered as a once-daily intravenous infusion.[9]

| Patient Age | Initial Dosage | Dosage at Month 1 | Dosage at Month 3 | Reference |

| Preterm Neonates (<37 weeks) | 0.4 mg/kg | 0.7 mg/kg | 0.9 mg/kg | [9] |

| Term Neonates (≥37 weeks) | 0.55 mg/kg | 0.75 mg/kg | 0.9 mg/kg | [9] |

| ≥ 1 Year | 0.9 mg/kg | - | - | [10] |

Experimental Protocols

This section provides detailed summaries of key experimental methodologies used in the research and development of fosdenopterin. For full, unabridged protocols, readers are directed to the cited references.

Synthesis of Fosdenopterin (as cPMP)

The chemical synthesis of cPMP is a critical process for the production of fosdenopterin. A detailed synthetic route has been published, providing a foundation for its manufacture.

Summary of Synthesis Protocol (based on Clinch et al., 2013):

The synthesis of cPMP involves a multi-step process starting from a chiral pool material. Key transformations include the construction of the pyranopterin ring system and subsequent phosphorylation to yield the final cPMP molecule. The process is designed to produce a stable analog suitable for pharmaceutical use. For the complete, step-by-step synthesis, including reagents, reaction conditions, and purification methods, researchers should consult the primary literature.

In Vitro Molybdopterin Biosynthesis Assay

In vitro assays are essential for confirming the biological activity of synthesized cPMP and for studying the MoCo biosynthesis pathway.

Summary of In Vitro Assay Protocol:

This assay typically involves the use of cell-free extracts from organisms with known mutations in the MoCo biosynthesis pathway. For instance, extracts from a MOCS1 deficient cell line can be complemented with fosdenopterin. The production of downstream intermediates, such as molybdopterin or functional MoCo, is then measured. This can be achieved by reconstituting the activity of a MoCo-dependent enzyme, like sulfite oxidase, and measuring its enzymatic activity. Quantification of molybdopterin and its derivatives can be performed using HPLC.

Preclinical Evaluation in a MOCS1 Knockout Mouse Model

Animal models are crucial for evaluating the in vivo efficacy and safety of new therapeutic agents. A mouse model with a targeted disruption of the Mocs1 gene has been developed to mimic MoCD Type A.

Summary of MOCS1 Knockout Mouse Protocol:

The generation of a Mocs1 knockout mouse typically involves homologous recombination in embryonic stem (ES) cells to introduce a null mutation into the Mocs1 gene. Chimeric mice are then generated by injecting the modified ES cells into blastocysts. These chimeras are subsequently bred to establish a colony of heterozygous and homozygous knockout mice. These mice exhibit the biochemical and clinical phenotype of MoCD Type A and are used to assess the ability of fosdenopterin to improve survival and reduce biochemical markers of the disease, such as urinary S-sulfocysteine levels.

Clinical Trial Protocol (NCT02047461)

The clinical development of fosdenopterin included a pivotal Phase 2/3, multicenter, open-label, dose-escalation study.

Summary of Clinical Trial Protocol (NCT02047461):

-

Objective: To evaluate the safety and efficacy of fosdenopterin in pediatric patients with MoCD Type A.

-

Design: A prospective, open-label, single-arm, dose-escalation study.

-

Participants: Pediatric patients with a genetically confirmed diagnosis of MoCD Type A.

-

Intervention: Daily intravenous infusions of fosdenopterin with dose escalation based on safety and tolerability.

-

Primary Outcome Measures: Safety and tolerability.

-

Secondary Outcome Measures: Overall survival, changes in urinary S-sulfocysteine (SSC) levels, neurodevelopmental outcomes, and growth parameters.

-

Methodology: Patients received daily intravenous infusions of fosdenopterin. Doses were escalated over a period of several months to a target maintenance dose. Efficacy was evaluated by comparing survival data to a historical control group and by monitoring changes in the biomarker, urinary SSC.

Conclusion

Fosdenopterin represents a significant breakthrough in the treatment of Molybdenum Cofactor Deficiency Type A. As a synthetic cPMP analog, it directly addresses the underlying molecular defect, restoring the function of the molybdenum cofactor biosynthesis pathway and mitigating the severe neurological consequences of the disease. The quantitative data from clinical trials demonstrate a clear survival benefit, supported by a favorable pharmacokinetic profile. The experimental protocols summarized herein provide a foundation for further research and development in the field of rare metabolic disorders. This technical guide serves as a comprehensive resource for scientists, clinicians, and pharmaceutical professionals working to advance the understanding and treatment of MoCD Type A and other related conditions.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. reference.medscape.com [reference.medscape.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nulibry.com [nulibry.com]

- 9. Nulibry (fosdenopterin): Side Effects, Dosage, Warnings [medicinenet.com]

- 10. Fosdenopterin (Nulibry) - Medical Clinical Policy Bulletins | Aetna [aetna.com]

The Biochemical Pathway of Fosdenopterin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosdenopterin, a synthetic analog of cyclic pyranopterin monophosphate (cPMP), represents a pivotal advancement in the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A. This rare, autosomal recessive disorder is characterized by the inability to synthesize molybdenum cofactor (Moco), an essential component for the function of several vital enzymes. This technical guide provides an in-depth exploration of the biochemical pathway of Fosdenopterin metabolism, its role as a substrate replacement therapy, and the broader context of Moco biosynthesis. The document includes a comprehensive review of the enzymatic steps, quantitative kinetic data where available, detailed experimental protocols for relevant assays, and visual representations of the metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the field of rare metabolic disorders.

Introduction to Molybdenum Cofactor (Moco) and its Deficiency

Molybdenum cofactor (Moco) is a pterin-based molecule that chelates a molybdenum atom, forming the catalytic core of molybdoenzymes.[1][2] These enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase, are crucial for the metabolism of sulfur-containing amino acids, purines, and various xenobiotics.[3][4] The biosynthesis of Moco is a highly conserved, multi-step process that begins with guanosine triphosphate (GTP).[5][6]

Molybdenum Cofactor Deficiency (MoCD) is a rare and severe genetic disorder resulting from mutations in the genes responsible for Moco biosynthesis.[7][8] MoCD is classified into three main types based on the affected gene:

-

Type A: Caused by mutations in the MOCS1 gene, leading to a deficiency of cyclic pyranopterin monophosphate (cPMP).[9][10]

-

Type B: Caused by mutations in the MOCS2 or MOCS3 genes, affecting the conversion of cPMP to molybdopterin (MPT).[11][12]

-

Type C: Caused by mutations in the GPHN gene, which is involved in the final steps of Moco synthesis.[7][8]

The clinical presentation of MoCD is typically characterized by severe neurological damage, intractable seizures, and developmental regression, often leading to early childhood mortality.[3] The accumulation of toxic metabolites, particularly sulfite due to the dysfunction of sulfite oxidase, is a key contributor to the pathophysiology of the disease.[13]

Fosdenopterin: A Substrate Replacement Therapy

Fosdenopterin is a synthetic, stable form of cyclic pyranopterin monophosphate (cPMP) that serves as a substrate replacement therapy for MoCD Type A.[14][15] In patients with MoCD Type A, the genetic defect in the MOCS1 gene prevents the synthesis of endogenous cPMP.[3] By providing an exogenous source of cPMP, Fosdenopterin bypasses this metabolic block, allowing the downstream enzymatic machinery to synthesize molybdopterin and subsequently, functional Moco.[13][15] This restoration of Moco biosynthesis leads to the activation of molybdoenzymes, most critically sulfite oxidase, thereby reducing the accumulation of neurotoxic sulfites.[13]

The Biochemical Pathway of Molybdenum Cofactor Biosynthesis

The biosynthesis of Molybdenum Cofactor (Moco) is a complex and highly regulated process that can be divided into four main stages.

Stage 1: Synthesis of cyclic Pyranopterin Monophosphate (cPMP) from GTP

The initial step in Moco biosynthesis is the conversion of guanosine triphosphate (GTP) to cyclic pyranopterin monophosphate (cPMP). This reaction is catalyzed by the bifunctional enzyme encoded by the MOCS1 gene, which produces two proteins: MOCS1A and MOCS1B.[9] This is the step that is deficient in MoCD Type A and is bypassed by the administration of Fosdenopterin.

Stage 2: Conversion of cPMP to Molybdopterin (MPT)

The second stage involves the conversion of cPMP to molybdopterin (MPT). This process is catalyzed by a heterotetrameric enzyme, MPT synthase, which is composed of two small subunits (MOCS2A) and two large subunits (MOCS2B), both encoded by the MOCS2 gene.[10][11] The reaction also requires the MOCS3 protein, a sulfurtransferase that donates sulfur to MPT synthase.[1][14]

Stage 3: Adenylation of MPT

The third stage is the adenylation of MPT to form MPT-adenosine monophosphate (MPT-AMP). This reaction is catalyzed by the G-domain of the gephyrin protein, encoded by the GPHN gene.[16][17]

Stage 4: Molybdenum Insertion

The final step in Moco biosynthesis is the insertion of molybdenum into MPT-AMP to form the active Molybdenum Cofactor. This reaction is catalyzed by the E-domain of the gephyrin protein.[3]

The following diagram illustrates the Molybdenum Cofactor Biosynthesis Pathway:

Caption: The four main stages of the Molybdenum Cofactor biosynthesis pathway.

Mechanism of Action of Fosdenopterin

In individuals with MoCD Type A, the deficiency of the MOCS1 enzyme leads to a block in the conversion of GTP to cPMP. Fosdenopterin, as an exogenous source of cPMP, directly replenishes the depleted pool of this crucial intermediate. Once administered, Fosdenopterin enters the Moco biosynthesis pathway at the second stage, where it is converted to MPT by the MOCS2/MOCS3 enzyme complex. The subsequent steps of MPT adenylation and molybdenum insertion proceed as normal, leading to the synthesis of functional Moco. The restored Moco can then be incorporated into apo-enzymes, such as sulfite oxidase, restoring their catalytic activity and mitigating the toxic accumulation of sulfites.

The following diagram illustrates the mechanism of action of Fosdenopterin in MoCD Type A:

Caption: Fosdenopterin bypasses the MOCS1 deficiency in MoCD Type A.

Quantitative Data

Enzyme Kinetics of Moco Biosynthesis Enzymes

Quantitative data on the kinetic parameters of the human Moco biosynthesis enzymes is limited in publicly available literature. The following table summarizes the available data.

| Enzyme | Substrate | Km | kcat | Reference |

| MOCS3 | Thiosulfate | 0.25 mM | 2.11 s-1 | [1] |

| Cyanide | 0.28 mM | - | [1] | |

| MOCS1 | GTP | Not reported | Not reported | |

| MOCS2 | cPMP | Not reported | Not reported | |

| Gephyrin | MPT, ATP, Molybdate | Not reported | Not reported |

Note: The kcat for MOCS3 was determined for the sulfur transfer reaction from thiosulfate to cyanide.

Pharmacokinetics of Fosdenopterin

Pharmacokinetic parameters of Fosdenopterin have been characterized in clinical studies.

| Parameter | Value | Unit | Reference |

| Plasma Protein Binding | 6 - 12 | % | [15] |

| Mean Half-life | 1.2 - 1.7 | hours | [15] |

| Elimination | Primarily nonenzymatic degradation | - | [15] |

| Route of Excretion | ~40% renal clearance | - | [15] |

Clinical Efficacy of Fosdenopterin

Clinical trials have demonstrated the efficacy of Fosdenopterin in improving survival in patients with MoCD Type A.

| Outcome | Fosdenopterin-treated | Untreated Controls | Reference |

| Survival Rate at 3 years | 84% | 55% | [14] |

| Survival at 1 year | ~93% | ~75% | |

| Risk of Death (Hazard Ratio) | - | 5.1 times higher | [18] |

Experimental Protocols

Quantification of S-Sulfocysteine (SSC) in Urine and Serum by HPLC

Purpose: To quantify the biomarker S-sulfocysteine (SSC), which is elevated in MoCD due to sulfite oxidase deficiency. This method is crucial for diagnosis and for monitoring treatment efficacy.

Principle: This method is based on the pre-column derivatization of SSC with o-phthaldialdehyde (OPA), followed by separation using reverse-phase high-performance liquid chromatography (HPLC) and detection with a UV detector.[19][20]

Materials:

-

HPLC system with a binary pump, autosampler, column oven, and UV detector

-

C18 reverse-phase HPLC column

-

S-sulfocysteine standard

-

o-phthaldialdehyde (OPA)

-

2-Mercaptoethanol

-

Boric acid buffer (0.4 M, pH 10.2)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Disodium hydrogen phosphate

-

5-Sulfosalicylic acid

-

Urine and serum samples

Procedure:

-

Sample Preparation:

-

Urine: Dilute urine samples with water. Deproteinize by adding sulfosalicylic acid, centrifuge, and collect the supernatant.

-

Serum: Deproteinize serum samples with sulfosalicylic acid, centrifuge, and collect the supernatant.

-

-

Derivatization Reagent Preparation: Prepare the OPA reagent by dissolving OPA in methanol, then adding boric acid buffer and 2-mercaptoethanol.[19]

-

Automated Pre-column Derivatization: The autosampler is programmed to mix the sample (or standard) with the OPA reagent before injection onto the HPLC column.

-

Chromatographic Separation:

-

Mobile Phase A: Phosphate buffer

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture

-

Use a gradient elution to separate the OPA-derivatized SSC from other amino acids.

-

-

Detection: Monitor the eluent at 338 nm.

-

Quantification: Create a standard curve using known concentrations of SSC. Determine the concentration of SSC in the samples by comparing their peak areas to the standard curve.

Analysis of Protein-Protein Interactions using Split-Luciferase Complementation Assay

Purpose: To study the in vivo interactions between the different enzymes of the Moco biosynthesis pathway.

Principle: The firefly luciferase protein is split into two non-functional fragments, N-terminal (NLuc) and C-terminal (CLuc). These fragments are fused to two proteins of interest (e.g., MOCS1 and MOCS2). If the two proteins interact, the NLuc and CLuc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable light signal in the presence of its substrate, luciferin.[21][22]

Materials:

-

Expression vectors for NLuc and CLuc fusions

-

Cell line for expression (e.g., HEK293T cells)

-

Transfection reagent

-

Cell lysis buffer

-

Luciferin substrate

-

Luminometer

Procedure:

-

Vector Construction: Clone the coding sequences of the proteins of interest into the NLuc and CLuc expression vectors.

-

Cell Culture and Transfection: Culture the chosen cell line and co-transfect the cells with the NLuc and CLuc fusion constructs.

-

Cell Lysis: After a suitable expression period (e.g., 24-48 hours), lyse the cells to release the fusion proteins.

-

Luminescence Measurement: Add the luciferin substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: A significant increase in luminescence in cells co-expressing the fusion proteins compared to negative controls (e.g., cells expressing only one fusion protein or non-interacting proteins) indicates a positive interaction.

Bioanalytical Method for Fosdenopterin in Plasma using LC-MS/MS

Purpose: To accurately quantify the concentration of Fosdenopterin in plasma samples for pharmacokinetic studies.

Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[5][23]

Materials:

-

LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18)

-

Fosdenopterin reference standard

-

Internal standard (a structurally similar molecule)

-

Plasma samples

-

Protein precipitation and/or solid-phase extraction materials

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like formic acid)

General Procedure (requires optimization for Fosdenopterin):

-

Sample Preparation:

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins. Alternatively, use solid-phase extraction for cleaner samples.

-

Add the internal standard at a known concentration to all samples, calibrators, and quality controls.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto the LC system.

-

Use a suitable mobile phase gradient to achieve chromatographic separation of Fosdenopterin and the internal standard from endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Use electrospray ionization (ESI) in either positive or negative mode.

-

Optimize the mass spectrometer parameters for the specific precursor-to-product ion transitions for both Fosdenopterin and the internal standard (Multiple Reaction Monitoring - MRM mode).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators.

-

Determine the concentration of Fosdenopterin in the unknown samples from the calibration curve.

-

Conclusion and Future Directions

Fosdenopterin represents a significant therapeutic breakthrough for patients with Molybdenum Cofactor Deficiency Type A, effectively addressing the underlying biochemical defect. This technical guide has provided a detailed overview of the metabolic pathway of Fosdenopterin, integrating it into the broader context of Moco biosynthesis. While significant progress has been made, further research is warranted in several areas. A more comprehensive understanding of the enzyme kinetics of the Moco biosynthesis pathway in humans would be invaluable. The development and validation of standardized, publicly available protocols for the quantification of Fosdenopterin and its metabolites would also benefit the research and clinical communities. Continued investigation into the long-term outcomes of Fosdenopterin therapy and the exploration of potential treatments for MoCD Types B and C remain critical areas for future research. This guide serves as a foundational resource to support these ongoing efforts in the pursuit of improved diagnostics and therapeutics for rare metabolic diseases.

References

- 1. genecards.org [genecards.org]

- 2. reddit.com [reddit.com]

- 3. mdpi.com [mdpi.com]

- 4. gephyrin antibody (12681-1-AP) | Proteintech [ptglab.com]

- 5. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 7. MOCS3 molybdenum cofactor synthesis 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. biorxiv.org [biorxiv.org]

- 10. Investigation of molybdenum cofactor deficiency due to MOCS2 deficiency in a newborn baby - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genecards.org [genecards.org]

- 12. youtube.com [youtube.com]

- 13. pnas.org [pnas.org]

- 14. MOCS3 - Wikipedia [en.wikipedia.org]

- 15. A zebrafish gephyrinb mutant distinguishes synaptic and enzymatic functions of Gephyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gephyrin (D4J4R) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 17. Gephyrin: a key regulatory protein of inhibitory synapses and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sinobiological.com [sinobiological.com]

- 19. fda.gov [fda.gov]

- 20. cloud-clone.com [cloud-clone.com]

- 21. cloud-clone.com [cloud-clone.com]

- 22. MOCS2 | Test catalog | Invitae [invitae.com]

- 23. researchgate.net [researchgate.net]

Fosdenopterin for Molybdenum Cofactor Deficiency Type A: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the substrate replacement therapy fosdenopterin for the treatment of Molybdenum Cofactor Deficiency (MoCD) Type A.

Introduction

Molybdenum Cofactor Deficiency (MoCD) is an ultra-rare, autosomal recessive inborn error of metabolism characterized by severe, rapidly progressive neurological damage and high mortality in neonates and infants.[1][2] The most common form, MoCD Type A, is caused by mutations in the MOCS1 gene, which leads to a deficiency in the synthesis of cyclic pyranopterin monophosphate (cPMP).[1][3] This deficiency disrupts the entire molybdenum cofactor (MoCo) biosynthesis pathway, resulting in the loss of activity of MoCo-dependent enzymes, most critically, sulfite oxidase (SOX).[4][5] The inactivation of SOX leads to the accumulation of neurotoxic sulfites, such as S-sulfocysteine (SSC), in the central nervous system, causing intractable seizures, feeding difficulties, and profound developmental delays.[1][2][6]

Fosdenopterin (NULIBRY®) is a synthetic form of cPMP that acts as a substrate replacement therapy.[7][8] By providing an exogenous source of cPMP, fosdenopterin restores the MoCo biosynthesis pathway, reactivates sulfite oxidase, and reduces the accumulation of toxic sulfites.[3][6] It is the first and only FDA-approved treatment to reduce the risk of mortality in patients with MoCD Type A.[1][8] This guide provides a comprehensive overview of the mechanism of action, clinical efficacy, and experimental protocols relevant to fosdenopterin research.

Pathophysiology of Molybdenum Cofactor Deficiency Type A

MoCo is an essential cofactor for several enzymes in humans, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase.[5][8] The biosynthesis of MoCo is a complex, multi-step process. In MoCD Type A, mutations in the MOCS1 gene interrupt the first step of this pathway: the conversion of guanosine triphosphate (GTP) to cPMP.[3][6] This blockage leads to a cascade of metabolic disturbances, with the loss of SOX activity being the primary driver of the severe clinical phenotype.[5] In the absence of functional SOX, sulfite, a toxic byproduct of the catabolism of sulfur-containing amino acids, accumulates and is converted to other neurotoxic compounds like SSC.[6][9]

References

- 1. Nulibry (Fosdenopterin) to treat Molybdenum Cofactor Deficiency Type A [clinicaltrialsarena.com]

- 2. metabolicsupportuk.org [metabolicsupportuk.org]

- 3. ClinPGx [clinpgx.org]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Fosdenopterin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. fda.gov [fda.gov]

- 7. drugs.com [drugs.com]

- 8. Fosdenopterin - Wikipedia [en.wikipedia.org]

- 9. Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum - PMC [pmc.ncbi.nlm.nih.gov]

The Restoration of Sulfite Oxidase Function: An In-depth Technical Guide on the Effects of Fosdenopterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum cofactor deficiency (MoCD) Type A is a rare, autosomal recessive inborn error of metabolism with devastating neurological consequences.[1] The underlying cause is a mutation in the MOCS1 gene, leading to a failure in the synthesis of cyclic pyranopterin monophosphate (cPMP).[2] This molecule is a critical precursor for the molybdenum cofactor (MoCo), an essential component for the function of several enzymes, most critically, sulfite oxidase.[1] The resulting dysfunction of sulfite oxidase leads to the accumulation of toxic sulfites, causing severe and irreversible neurological damage in affected infants.[3] Fosdenopterin (Nulibry®), a substrate replacement therapy, provides an exogenous source of cPMP, thereby restoring the MoCo biosynthesis pathway and, consequently, the activity of sulfite oxidase.[4] This guide provides a comprehensive technical overview of the effects of Fosdenopterin on sulfite oxidase, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological pathways.

Mechanism of Action: Restoring a Crucial Metabolic Pathway

Fosdenopterin's therapeutic effect is not mediated through direct interaction with the sulfite oxidase enzyme. Instead, it addresses the root cause of MoCD Type A by replenishing the deficient cPMP.[4] This allows for the downstream synthesis of molybdopterin and subsequently the mature molybdenum cofactor.[5] Once synthesized, MoCo is incorporated into apo-sulfite oxidase, converting it into a functional holoenzyme.[6] This restoration of sulfite oxidase activity is paramount, as this enzyme catalyzes the vital oxidation of sulfite to sulfate, a critical step in the catabolism of sulfur-containing amino acids.[3] The detoxification of sulfite prevents its accumulation and the subsequent formation of the neurotoxic compound S-sulfocysteine (SSC).[1]

Data Presentation: The Impact of Fosdenopterin

The efficacy of Fosdenopterin is primarily assessed through clinical outcomes and the measurement of biochemical markers. The following tables summarize the key quantitative data from clinical trials and observational studies.

Table 1: Clinical Trial and Observational Study Overview

| Study Identifier | Study Type | Number of Patients (Treated) | Comparator | Key Endpoints |

| Combined Analysis of NCT02047461, NCT02629393, and a retrospective study | Prospective, open-label, single-arm, dose-escalation and retrospective observational | 13 | 18 genotype-matched untreated patients from a natural history study | Overall Survival, Urinary S-sulfocysteine (SSC) levels |

Table 2: Survival Outcomes in Patients with MoCD Type A

| Treatment Group | Number of Patients | Survival Rate at 3 Years | Hazard Ratio for Mortality (Treated vs. Untreated) | p-value |